molecular formula C3H4O3 B1312583 Pyruvic acid-1-13C CAS No. 99124-30-8

Pyruvic acid-1-13C

Cat. No. B1312583
CAS RN: 99124-30-8
M. Wt: 89.05 g/mol
InChI Key: LCTONWCANYUPML-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyruvic acid-1-13C is an isotopic labeled precursor of pyruvic acid . It has been used in applications such as imaging real-time metabolic flux in solid tumors and assessing tumor response to chemotherapy, radiation, and agents targeting mTOR .


Molecular Structure Analysis

The molecular formula of Pyruvic acid-1-13C is CH3CO13CO2H . It has a molecular weight of 89.05 .


Chemical Reactions Analysis

Pyruvic acid-1-13C has been used in studies involving photochemistry. One study showed that the photochemistry of pyruvic acid is governed by photo-induced intermolecular electron transfer through hydrogen bonds .


Physical And Chemical Properties Analysis

Pyruvic acid-1-13C has a boiling point of 165 °C and a melting point of 11-12 °C. It has a density of 1.281 g/mL at 25 °C .

Scientific Research Applications

Environmental Impact and Biogenic Emissions

Pyruvic acid plays a central role in leaf carbon metabolism and is a precursor for various volatile organic compounds (VOCs) affecting air quality and climate. Research in tropical rainforests revealed that pyruvic acid concentrations vary diurnally and correlate with emissions of isoprenoids and oxygenated VOCs. Leaf feeding experiments with sodium pyruvate-1-(13)C suggest that several oxygenated VOCs derive from pyruvic acid via the pyruvate dehydrogenase bypass system (Jardine et al., 2010).

Biomedical Imaging and Metabolism Studies

Hyperpolarized [1-13C]Pyruvate is used in MR spectroscopy to assess metabolism in healthy and diseased states, including the brain and prostate cancer, by tracking the downstream labeling of lactate, bicarbonate, and alanine. This approach offers a noninvasive means to visualize tumors and understand mitochondrial function and the tricarboxylic acid cycle metabolism in vivo (Park et al., 2013).

Metabolic Imaging in Cancer Diagnosis

Metabolic imaging with hyperpolarized pyruvate has been applied to visualize prostate tumors noninvasively, exploiting the altered metabolism of cancer cells. This method provides insights into tumor location, metabolism, and possibly the grade of the tumor, aiding in diagnosis and therapy monitoring (Nelson et al., 2013).

Chemical Analysis and Zero-Field NMR

Zero-field nuclear magnetic resonance (NMR) of chemically exchanging systems has been demonstrated using hyperpolarized [2-13C]pyruvic acid, offering a tool for precision chemical analysis without the need for high magnetic fields. This technique has potential applications in studying chemical exchange phenomena in vivo and situations where high-field NMR detection is challenging (Barskiy et al., 2019).

Safety And Hazards

Pyruvic acid-1-13C is classified as a combustible liquid and can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

2-oxo(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTONWCANYUPML-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436366
Record name Pyruvic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyruvic acid-1-13C

CAS RN

99124-30-8
Record name Pyruvic acid 1-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099124308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99124-30-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRUVIC ACID 1-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIJ84D9UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of indole-3-pyruvate, 20 mM; L-aspartic acid 20 mM; MgCl2, 1.5 mM; transaminase, 0.3 mg/ml; oxaloacetate decarboxylase, 0.3 mg/ml buffered to pH 7.0 with 5 mM tris-hydroxymethylaminomethane hydrochloride (Tris) was stirred slowly for 2 hours. At the end of this time the reaction is complete. The L-tryptophan and pyruvic acid produced can be purified by methods well known in the art.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tris-hydroxymethylaminomethane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
7.6%

Synthesis routes and methods III

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyruvic acid-1-13C
Reactant of Route 2
Pyruvic acid-1-13C
Reactant of Route 3
Pyruvic acid-1-13C
Reactant of Route 4
Pyruvic acid-1-13C
Reactant of Route 5
Pyruvic acid-1-13C
Reactant of Route 6
Pyruvic acid-1-13C

Citations

For This Compound
8
Citations
ML Hirsch, N Kalechofsky, A Belzer… - Journal of the …, 2015 - ACS Publications
Hyperpolarization (HP) of nuclear spins is critical for ultrasensitive nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI). We demonstrate an approach for >1500-…
Number of citations: 115 pubs.acs.org
SJ Nelson, D Vigneron, J Kurhanewicz, A Chen… - Applied magnetic …, 2008 - Springer
… The compound polarized was a mixture of pyruvic acid1-13C and the trityl radical (tris{8-carboxyl-2,2,6,6-tetra[2-(1-hydroxyethyl)]-benzo(1,2-d:4,5-dS)bis(1,3)dithiole-4-yl}methyl sodium …
Number of citations: 113 link.springer.com
H Asano, AE Elhelaly, F Hyodo, R Iwasaki, Y Noda… - Clinical Cancer …, 2023 - AACR
Purpose: An accurate and non-invasive assessment of tumor response following treatment other than traditional anatomical imaging techniques is essential. Deuterium magnetic …
Number of citations: 5 aacrjournals.org
SHL Hoffmann - 2021 - tobias-lib.ub.uni-tuebingen.de
Cancer and metastatic disease are a leading cause of morbidity and mortality worldwide. Molecular, biochemical and cellular traits of the multi-step malignant transformation of normal …
Number of citations: 4 tobias-lib.ub.uni-tuebingen.de
J Kouassi Nzoughet, C Bocca, G Simard… - Analytical …, 2017 - ACS Publications
In recent years, the number of investigations based on nontargeted metabolomics has increased, although often without a thorough assessment of analytical strategies applied to …
Number of citations: 49 pubs.acs.org
M Hellerstein - Stable Isotope Standards for Clinical Mass … - chemie-brunschwig.ch
Although it is widely believed that we live in a golden era of breakthroughs in new medicines, the opposite is true. Recent years have witnessed the lowest rate of new drug approvals in …
Number of citations: 1 www.chemie-brunschwig.ch
J Kouassi Nzoughet, K Guehlouz, S Leruez, P Gohier… - Metabolites, 2020 - mdpi.com
… metabolite standards (at a minimal purity of 98%), namely 17α-Hydroxyprogesterone-d8 (2,2, 4,6,6,21,21,21-d8), L-Thyroxine-13C6, Succinic acid-2,2,3,3-d4, Pyruvic acid-1-13C, and …
Number of citations: 24 www.mdpi.com
NM Ariyasingha - 2020 - search.proquest.com
There have been numerous studies to develop fast, cost effective hyperpolaried (HP) contrast agents with higher polarization values that can be potentially employed for magnetic …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.